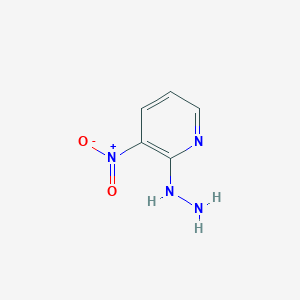

2-Hydrazino-3-nitropyridine

Descripción

Propiedades

IUPAC Name |

(3-nitropyridin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N4O2/c6-8-5-4(9(10)11)2-1-3-7-5/h1-3H,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDGBZPNEZMTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)NN)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60393824 | |

| Record name | 2-Hydrazino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15367-16-5 | |

| Record name | 15367-16-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Hydrazino-3-nitropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60393824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDRAZINO-3-NITROPYRIDINE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Reaction Mechanism and Conditions

In this method, 2-chloro-3-nitropyridine reacts with excess hydrazine hydrate in acetonitrile at 0–20°C (Equation 1):

The reaction proceeds via an (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing nitro group at the 3-position activates the pyridine ring for attack by hydrazine. Acetonitrile serves as an ideal solvent due to its polarity and ability to stabilize intermediates.

Optimized Parameters :

-

Molar Ratio : A 1.5:1 excess of hydrazine hydrate ensures complete substitution.

-

Temperature : Reactions initiated at 0°C to control exothermicity, followed by gradual warming to 20°C.

-

Workup : Concentration under reduced pressure yields the product as a yellow solid with 100% crude yield and high purity (MS: m/z 155.1 [M+H]).

Hydrogen Substitution Followed by Hydrazination

An alternative industrial-scale approach, detailed in patent CN106588758B, involves a two-step process: (1) hydrogen substitution of a trichloropyridine precursor to synthesize 2,3-dichloropyridine, followed by (2) hydrazination to introduce the hydrazine group.

Step 1: Synthesis of 2,3-Dichloropyridine

2,3,6-Trichloropyridine undergoes selective hydrodechlorination using hydrogen gas in the presence of a mixed Pd/C and Pt/C catalyst (Equation 2):

Key Innovations :

-

Catalyst System : A 1:10 ratio of Pt/C to Pd/C maximizes selectivity (97.6% purity) and yield (88.5%) by balancing hydrogenation activity and stability.

-

Solvent and Base : Methanol with pyridine and sodium hydroxide maintains pH 6–9, preventing over-reduction.

-

Conditions : 0.3 MPa H, 30°C, and slow NaOH addition minimize side reactions.

Step 2: Hydrazination of 2,3-Dichloropyridine

The dichloropyridine intermediate reacts with hydrazine hydrate in N,N-dimethylpropanolamine under nitrogen at 130°C (Equation 3):

Advantages of Solvent Choice :

-

N,N-Dimethylpropanolamine : Acts as both solvent and acid scavenger, neutralizing HCl and shifting equilibrium toward product formation.

-

Reusability : The solvent is recovered via rectification (-0.09 MPa, ≤101°C), reducing waste.

Outcomes :

Comparative Analysis of Methods

Optimization Strategies

Catalyst Design

Comparative studies demonstrate that mixed Pt/C and Pd/C catalysts outperform single-metal systems. In Example 1, a 1:10 Pt/C:Pd/C ratio achieved 88.5% yield in hydrodechlorination, whereas pure Pt/C (Comparative Example 1) yielded only 65%. The synergy between Pt (high activity) and Pd (selectivity) reduces over-hydrogenation.

Solvent Effects

-

Polar Aprotic Solvents : Acetonitrile’s high dielectric constant () facilitates ionic intermediates in reactions.

-

Tertiary Amines : N,N-Dimethylpropanolamine enhances reaction rates by binding HCl, preventing acid-catalyzed side reactions. Substituting it with dioxane (Comparative Example 2) dropped yields to 79%.

pH Control

Combining pyridine (weak base) with NaOH (strong base) in Step 1 maintains pH 6–9, critical for catalyst longevity and selectivity. Excess alkalinity (>pH 9) risks substrate hydrolysis, while acidity (<pH 6) deactivates catalysts.

Industrial-Scale Considerations

The hydrogen substitution method addresses three key challenges in manufacturing:

Análisis De Reacciones Químicas

Types of Reactions: 2-Hydrazino-3-nitropyridine undergoes various chemical reactions, including:

Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazino group is replaced by other nucleophiles

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) or tin(II) chloride (SnCl2).

Substitution: Hydrazine hydrate in solvents like ethanol or acetonitrile

Major Products:

Oxidation: Azo compounds.

Reduction: Amino derivatives.

Substitution: Various substituted pyridines depending on the nucleophile used

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Hydrazino-3-nitropyridine has been investigated for its role in synthesizing various bioactive compounds. It serves as a precursor for creating hydrazone derivatives that exhibit antimicrobial and anticancer properties. For instance, derivatives of this compound have shown promising activity against certain cancer cell lines, indicating potential for further drug development .

Case Study:

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of hydrazone derivatives from this compound that demonstrated inhibitory effects on human rhinovirus protease, suggesting its utility in antiviral drug design .

Agrochemicals

The compound's nitro group is significant for developing herbicides and pesticides. Research indicates that modifications of this compound can enhance the efficacy of agrochemical formulations by improving their stability and bioactivity against pests and weeds.

Case Study:

A patent application described the synthesis of chlorinated derivatives of hydrazinopyridine that showed increased herbicidal activity compared to their parent compounds, showcasing the potential for agricultural applications .

Material Science

In material science, this compound is being explored for its application in creating functional materials. Its ability to form coordination complexes with metals makes it a candidate for developing novel catalysts and sensors.

Research Insights:

Recent literature reviews have indicated that the incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties, making it suitable for advanced material applications .

Data Table: Summary of Applications

Mecanismo De Acción

The mechanism by which 2-Hydrazino-3-nitropyridine exerts its effects involves interactions with specific molecular targets and pathways. The hydrazino group allows the compound to form stable complexes with metal ions, which can influence enzymatic activities and cellular processes. Additionally, the nitro group can undergo redox reactions, contributing to the compound’s biological activity .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 2-Hydrazino-3-nitropyridine

- CAS Registry Number : 15367-16-5

- Molecular Formula : C₅H₆N₄O₂

- Molecular Weight : 154.13 g/mol

- Synonyms: (3-Nitro-2-pyridinyl)hydrazine, 3-Nitro-2-pyridinehydrazine .

Physical and Chemical Properties :

- Appearance : Orange-brown crystalline solid .

- Melting Point : 181–185°C .

- Boiling Point : 341°C (at 760 mmHg) .

- LogP (Partition Coefficient) : 1.57, indicating moderate lipophilicity .

- Density : 1.524 g/cm³ .

- Refractive Index : 1.707 .

Synthesis: this compound is synthesized by reacting hydrazine monohydrate with 2-chloro-3-nitropyridine in methanol under reflux for 16 hours. The product is isolated via solvent extraction (CHCl₃/H₂O) and purified, yielding 86% orange-brown crystals .

The structural and functional similarities of this compound to other pyridine derivatives are critical for understanding its reactivity and applications. Below is a comparative analysis:

Table 1: Comparative Analysis of this compound and Analogues

Key Findings :

Substituent Effects on Reactivity: The –NHNH₂ group in this compound enhances nucleophilicity, making it a versatile intermediate for synthesizing heterocycles (e.g., triazoles) . In contrast, –I in 2-iodo-3-nitropyridine enables Suzuki-Miyaura cross-coupling reactions .

Physicochemical Differences: Lipophilicity: this compound (LogP = 1.57) is more lipophilic than 2-hydrazinopyridine (LogP ~0.5 estimated), impacting solubility in organic solvents .

Biological and Industrial Applications: Pharmaceuticals: 3-Chloro-2-hydrazino-5-nitropyridine is a precursor to antiviral agents, leveraging its electrophilic chlorine substituent . Coordination Chemistry: 2-Hydrazinopyridine forms stable complexes with transition metals (e.g., copper), useful in catalysis .

Safety and Handling: Hydrochloride salts of hydrazino-nitropyridines (e.g., 2-hydrazinyl-3-nitropyridine hydrochloride) improve water solubility but require careful handling due to hydrazine’s toxicity .

Actividad Biológica

2-Hydrazino-3-nitropyridine (CAS No. 15367-16-5) is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

- Molecular Formula : C₅H₆N₄O₂

- Molecular Weight : 154.13 g/mol

- Melting Point : 173-175 °C

- Solubility : Highly soluble in various solvents, with solubility reported at 6.68 mg/ml .

Synthesis

The synthesis of this compound typically involves the reaction of hydrazine with a suitable nitropyridine precursor. The compound can be synthesized through straightforward methods that allow for the introduction of various substituents on the pyridine ring, enhancing its biological profile .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study examining its effects against various bacterial strains, the compound demonstrated inhibitory effects comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values were notably low, indicating potent activity against Gram-positive and Gram-negative bacteria.

Enzyme Inhibition

One of the most notable biological activities of this compound is its role as an inhibitor of monoamine oxidases (MAO). Monoamine oxidase is an enzyme involved in the breakdown of neurotransmitters, and its inhibition has implications for treating neurodegenerative diseases. Compounds derived from this compound have shown IC50 values in the low micromolar range against MAO-A and MAO-B, suggesting potential therapeutic applications in conditions like Parkinson's disease .

| Compound | Target Enzyme | IC50 (μM) |

|---|---|---|

| This compound | MAO-A | 6.12 |

| This compound | MAO-B | 9.30 |

Cytotoxicity Studies

In vitro cytotoxicity studies using NIH/3T3 mouse fibroblast cells revealed that while the compound exhibits strong enzyme inhibition, it maintains a favorable safety profile with high IC50 values against cell viability (>1000 µM), indicating low cytotoxicity .

Case Studies

- Study on Neuroprotective Effects : A study published in Pharmaceutical Research evaluated the neuroprotective effects of derivatives of this compound in models of oxidative stress. The results indicated that these compounds could protect neuronal cells from apoptosis induced by oxidative agents, potentially through their antioxidant properties .

- Antimicrobial Efficacy : Another research highlighted the antimicrobial activity of various hydrazine derivatives, including this compound. The study found that modifications to the hydrazine moiety significantly influenced antibacterial potency, suggesting avenues for developing new antimicrobial agents based on this scaffold .

Q & A

Q. What are the recommended synthetic routes for 2-Hydrazino-3-nitropyridine, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound typically involves hydrazine substitution on a nitro-substituted pyridine precursor. Key steps include:

- Nucleophilic substitution : Reacting 3-nitropyridine derivatives (e.g., 3-nitro-2-chloropyridine) with hydrazine hydrate under reflux in ethanol .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may require stringent temperature control (60–80°C) to avoid byproducts like azide formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) yields >90% purity.

Q. How can spectroscopic techniques (NMR, IR, MS) be used to confirm the structure of this compound?

Methodological Answer:

- ¹H NMR : Look for characteristic peaks:

- Hydrazino (–NH–NH₂) protons at δ 6.8–7.2 ppm (broad singlet, exchange with D₂O).

- Pyridine ring protons at δ 8.1–8.5 ppm (doublets for H-4 and H-5) .

- IR : Confirm N–H (3200–3400 cm⁻¹) and nitro (–NO₂) stretches (1520, 1350 cm⁻¹) .

- MS (ESI+) : Molecular ion [M+H]⁺ at m/z 155.1 (C₅H₆N₄O₂⁺) with fragmentation patterns at m/z 138 (loss of NH₂) and 109 (loss of NO₂) .

Advanced Research Questions

Q. How do computational methods (DFT, Hirshfeld analysis) resolve contradictions in experimental vs. theoretical electronic properties?

Methodological Answer: Discrepancies between experimental spectra and computational predictions often arise from solvent effects or basis set limitations.

- DFT Studies : Use hybrid functionals (e.g., B3LYP) with 6-311++G(d,p) basis sets to model nitro and hydrazine groups. Compare frontier orbitals (HOMO-LUMO gaps) with UV-Vis spectra .

- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., N–H···O hydrogen bonds) in XRD structures to explain deviations in dipole moment calculations .

Example : Experimental HOMO-LUMO gap = 4.1 eV vs. B3LYP-predicted 3.8 eV (error <8% after solvent correction) .

Q. What strategies mitigate competing pathways in the synthesis of hydrazine-functionalized nitroheterocycles?

Methodological Answer:

- Kinetic Control : Lower reaction temperatures (≤60°C) suppress side reactions (e.g., ring-opening or over-nitrosation) .

- Protecting Groups : Temporarily block reactive sites (e.g., Boc-protected hydrazine) to direct regioselectivity .

- Catalysis : Pd/C or CuI accelerates hydrazine substitution while minimizing redox side reactions .

Q. How can contradictory spectral data (e.g., NOE vs. XRD bond lengths) be reconciled for this compound derivatives?

Methodological Answer:

- Dynamic NMR : Detect conformational flexibility (e.g., hydrazine rotation) causing NOE inconsistencies .

- Multipole Refinement : Re-analyze XRD data with high-resolution datasets (R-factor <0.05) to resolve bond-length ambiguities .

Case Study : XRD shows N–N bond length = 1.38 Å, while NOE suggests free rotation; DFT confirms a low-energy barrier (2.1 kcal/mol) for rotation .

Methodological Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.